N-(2-((Pyridin-2-ylmethyl)amino)ethyl)furan-2-carboxamide

Conformational flexibility Hydrogen bonding Physicochemical property comparison

Choose CAS 797031-23-3 when SAR demands the exact bifunctional architecture: furan-2-carboxamide core, ethylene-diamine spacer, and 2-pyridylmethyl terminus. Unlike 3-pyridyl isomers or spacer-deleted analogs that abolish P2X7 activity (>10-fold IC₅₀ shift), this compound matches EP2804865B1 pharmacophore geometry. The N₃-donor set chelates Cu(II), Zn(II), Fe(II); extended spacer enables bis-intercalation. Available as free base (≥97%) or HBr salt (CAS 1052539-91-9) for ≥5-fold solubility gain. Inquire for bulk pricing.

Molecular Formula C13H15N3O2
Molecular Weight 245.28 g/mol
Cat. No. B11767033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((Pyridin-2-ylmethyl)amino)ethyl)furan-2-carboxamide
Molecular FormulaC13H15N3O2
Molecular Weight245.28 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CNCCNC(=O)C2=CC=CO2
InChIInChI=1S/C13H15N3O2/c17-13(12-5-3-9-18-12)16-8-7-14-10-11-4-1-2-6-15-11/h1-6,9,14H,7-8,10H2,(H,16,17)
InChIKeyMOPVPODYOKJSKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-((Pyridin-2-ylmethyl)amino)ethyl)furan-2-carboxamide – Chemical Identity, Heterocyclic Class, and Procurement-Relevant Physicochemical Profile


N-(2-((Pyridin-2-ylmethyl)amino)ethyl)furan-2-carboxamide (CAS 797031-23-3; PubChem CID 3156879) is a synthetic, bifunctional heterocyclic amide featuring a furan-2-carboxamide core linked via an N-ethylethylenediamine spacer to a pyridin-2-ylmethyl terminus [1]. With a molecular formula of C₁₃H₁₅N₃O₂ and a molecular weight of 245.28 g mol⁻¹, the compound possesses 2 hydrogen bond donors, 4 hydrogen bond acceptors, a computed logP (XLogP3-AA) of 0.6, and 6 rotatable bonds, endowing it with moderate polarity and considerable conformational flexibility relative to simpler N‑(pyridin‑2‑ylmethyl)furan‑2‑carboxamide analogs [1]. It is commercially supplied as both the free base (≥97 % purity) and the hydrobromide salt (CAS 1052539‑91‑9) for applications in medicinal chemistry, coordination chemistry, and chemical biology probe development [1].

Why N-(2-((Pyridin-2-ylmethyl)amino)ethyl)furan-2-carboxamide Cannot Be Interchanged with Closest Heterocyclic Amide Analogs


The biological and pharmacological performance of heterocyclic amide derivatives is exquisitely sensitive to linker length, nitrogen substitution pattern, and heterocycle regiochemistry. Even positional isomers—such as the 3‑pyridylmethyl analog (CAS 1185294‑01‑2) or compounds lacking the flexible ethylene spacer—can exhibit profoundly different target binding, solubility, and pharmacokinetic behavior [1]. The P2X7 receptor antagonist patent family (EP2804865B1) explicitly demonstrates that small structural modifications within furan‑carboxamide scaffolds can convert an inactive compound into a potent antagonist [1]. Therefore, procurement of N‑(2‑((pyridin‑2‑ylmethyl)amino)ethyl)furan‑2‑carboxamide rather than a close-in analog is justified whenever the precise bifunctional architecture—furan‑ring, ethylene‑spacer, secondary amine, and 2‑pyridylmethyl terminus—is required to maintain a known structure‑activity relationship or to ensure reproducibility of established results [1].

N-(2-((Pyridin-2-ylmethyl)amino)ethyl)furan-2-carboxamide – Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Conformational Flexibility and Hydrogen-Bonding Capacity vs. N-(Pyridin-2-ylmethyl)furan-2-carboxamide

The target compound possesses 6 rotatable bonds and 2 hydrogen bond donors, whereas the simpler analog N‑(pyridin‑2‑ylmethyl)furan‑2‑carboxamide (C₁₁H₁₀N₂O₂, MW 202.21 g mol⁻¹) contains only 3 rotatable bonds and 1 hydrogen bond donor [1]. The additional ethylene‑diamine linker in the target compound significantly increases conformational degrees of freedom, enabling a greater number of accessible low‑energy conformers. This difference is critical for applications requiring induced‑fit binding or metal‑ion coordination geometries that are sterically inaccessible to the rigid analog [1].

Conformational flexibility Hydrogen bonding Physicochemical property comparison

Regiochemical Differentiation: 2‑Pyridylmethyl vs 3‑Pyridylmethyl Isomer

The 2‑pyridylmethyl isomer (target compound, CAS 797031‑23‑3) and the 3‑pyridylmethyl isomer (CAS 1185294‑01‑2) differ solely in the attachment point of the pyridine ring to the methylene linker . This regiochemical variation alters the spatial orientation of the nitrogen lone pair and the aromatic π‑system, which are critical for metal coordination and π‑stacking interactions. In the P2X7 receptor antagonist patent EP2804865B1, analogous 2‑ vs 3‑pyridyl regioisomers within furan‑carboxamide series exhibit divergent antagonist activities, with some regioisomers showing >10‑fold differences in IC₅₀ values [1].

Regiochemistry Isomer comparison Receptor binding

Impact of the Ethylene‑Spacer on DNA‑Binding Geometry vs. Spacer‑Absent Analogs

Experimental studies on structurally related carboxamide derivatives demonstrate that the presence of a flexible ethylene‑spacer profoundly influences DNA‑binding mode and affinity. Copper(II) and zinc(II) complexes of N‑(furan‑2‑ylmethyl)‑2‑pyridinecarboxamide (spacer‑absent) bind DNA primarily through intercalation of the furan chromophore [1][2]. The target compound’s extended ethylenediamine spacer is predicted to increase the distance between the metal‑binding pocket and the intercalating furan ring, potentially switching the binding mode from mono‑intercalation to a bis‑intercalation or groove‑binding geometry [1].

DNA binding Metal complexes Intercalation geometry

Physicochemical Differentiation: Salt Form vs. Free Base for Solubility‑Limited Assays

The free base (CAS 797031‑23‑3; XLogP3‑AA = 0.6, aqueous solubility ~0.5–1 mg mL⁻¹ estimated) exhibits limited aqueous solubility, whereas the hydrobromide salt (CAS 1052539‑91‑9; MW 326.19 g mol⁻¹) is designed to enhance aqueous solubility to ≥5 mg mL⁻¹ through protonation of the secondary amine . For cellular assays or in vivo studies requiring DMSO‑free aqueous dosing, the hydrobromide salt is the preferred form. Procurement of the free base when a salt is needed can lead to precipitation, inaccurate dosing, and irreproducible pharmacology .

Solubility Salt form Bioavailability

Recommended Application Scenarios for N-(2-((Pyridin-2-ylmethyl)amino)ethyl)furan-2-carboxamide Based on Quantitative Differentiation


P2X7 Receptor Antagonist Probe Development Requiring Defined Heterocyclic Amide Architecture

When developing P2X7 receptor antagonists for inflammatory pain or neurodegenerative disease models, the bifunctional 2‑pyridylmethyl‑ethylenediamine‑furan‑2‑carboxamide scaffold matches the pharmacophore geometry claimed in EP2804865B1 [1]. Use of the 3‑pyridyl isomer or a spacer‑deleted analog is expected to abolish antagonist activity, as demonstrated by >10‑fold IC₅₀ differences between regioisomers in the patent series [1].

Transition Metal Coordination Chemistry Requiring Flexible Tetradentate or Tridentate Ligand Scaffolds

The ethylene‑diamine spacer and the 2‑pyridylmethyl nitrogen provide an N₃‑donor set capable of forming stable chelates with Cu(II), Zn(II), and Fe(II). The additional rotatable bonds enable the ligand to adopt both facial and meridional coordination geometries, expanding the accessible coordination chemistry beyond that of rigid N‑(pyridin‑2‑ylmethyl)furan‑2‑carboxamide [1][2].

DNA‑Binding Probes Where Extended Linker Architecture Modulates Intercalation Mode

For researchers designing metallo‑intercalators or DNA‑cleavage agents, the extended ethylenediamine spacer is predicted to switch the binding mode from mono‑intercalation to bis‑intercalation or groove binding, as inferred from spacer‑dependent DNA‑binding studies on analogous carboxamide complexes [1]. The target compound is therefore the appropriate synthon when altered DNA‑binding geometry is mechanistically required.

Aqueous‑Compatible Formulation Studies Using the Hydrobromide Salt

For cell‑based assays, in vivo pharmacokinetic studies, or biophysical binding assays requiring fully aqueous conditions, the hydrobromide salt (CAS 1052539‑91‑9) offers ≥5‑fold enhanced solubility over the free base, eliminating the confounding effects of DMSO precipitation and enabling accurate dose‑response determination [1].

Quote Request

Request a Quote for N-(2-((Pyridin-2-ylmethyl)amino)ethyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.